Ethyl 6-acetamido-5-bromopicolinate
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Overview
Description
Ethyl 6-acetamido-5-bromopicolinate is a chemical compound with the molecular formula C10H11BrN2O3 It is a derivative of picolinic acid and is characterized by the presence of an ethyl ester, an acetamido group, and a bromine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-acetamido-5-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequent reaction with iodine in ethanol. This three-step procedure yields ethyl 6-bromopicolinate, which can then be further modified to introduce the acetamido group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetamido-5-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetamido group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-acetamido-5-bromopicolinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit proinflammatory cytokines and reactive oxygen species.
Industry: It is used in the preliminary screening of dimerization reactions and other chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-acetamido-5-bromopicolinate involves its interaction with molecular targets such as metal ions and enzymes. It acts as a ligand that binds to lanthanide metal ions, which may contribute to its neuroprotective effects by inhibiting the production of proinflammatory cytokines and reactive oxygen species . The compound can also induce bond cleavage in anions, leading to the formation of nitric oxide, which has various biological effects.
Comparison with Similar Compounds
Ethyl 6-acetamido-5-bromopicolinate can be compared with other similar compounds, such as:
Ethyl 6-bromopicolinate: Lacks the acetamido group, making it less versatile in certain chemical reactions.
Ethyl 6-cyclopropylpyridine-2-carboxylate: Contains a cyclopropyl group instead of an acetamido group, leading to different chemical properties and applications.
6-Bromonicotinic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Biological Activity
Ethyl 6-acetamido-5-bromopicolinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its effects on various cell lines, mechanisms of action, and relevant research findings.
Structure and Properties
This compound is a derivative of picolinic acid, characterized by the presence of an acetamido group at the 6-position and a bromine atom at the 5-position. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, leading to alterations in cell proliferation and differentiation. Recent studies have shown that compounds with similar structures can induce differentiation in acute myeloid leukemia (AML) cell lines, suggesting a potential role for this compound in cancer therapy .
Cell Proliferation and Differentiation
Research has indicated that this compound may exhibit significant effects on cell proliferation and differentiation. For instance, in a study focusing on AML cell lines (HL-60, THP-1, OCI-AML3), it was observed that compounds with structural similarities could upregulate differentiation markers such as CD11b while simultaneously decreasing cell viability .
Antimicrobial Activity
In addition to its effects on cancer cells, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Compounds derived from picolinic acid have been shown to inhibit the growth of various bacterial strains, including multidrug-resistant organisms . This antimicrobial activity may be linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Table of Biological Activities
Pharmacokinetics and Metabolic Stability
The pharmacokinetic profile of this compound is crucial for understanding its efficacy as a therapeutic agent. Studies indicate that modifications to the compound can enhance its metabolic stability while maintaining or improving biological activity. For example, certain analogs demonstrated improved extraction ratios and lower clearance rates in vivo, suggesting favorable pharmacokinetic properties for further development .
Properties
Molecular Formula |
C10H11BrN2O3 |
---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
ethyl 6-acetamido-5-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C10H11BrN2O3/c1-3-16-10(15)8-5-4-7(11)9(13-8)12-6(2)14/h4-5H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
JAMSPNJEOHZLTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)Br)NC(=O)C |
Origin of Product |
United States |
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